molecular formula C25H34O9 B1209268 2-Methoxy-estradiol-17beta 3-glucuronide

2-Methoxy-estradiol-17beta 3-glucuronide

货号: B1209268
分子量: 478.5 g/mol
InChI 键: LLCPFVIBUZJITJ-GVEMAFOVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxy-estradiol-17beta 3-glucuronide, with the chemical formula C25H34O9 and a molecular weight of 478.53 g/mol, is a significant glucuronidated metabolite of 2-Methoxyestradiol (2ME2) . It is formed in the liver via the action of UDP-glucuronosyltransferase enzymes, a key process in the phase II metabolism and elimination of steroid hormones . This conjugation with glucuronic acid significantly increases the water solubility of the parent estrogen, facilitating its excretion in bile and urine . This compound is primarily valuable for researchers studying the metabolic fate and inactivation pathways of endogenous estrogens, particularly the catecholestrogens . Its role is central to investigations in steroid hormone biosynthesis and disposition . The parent molecule, 2-Methoxyestradiol, is a well-characterized natural estradiol metabolite that lacks estrogenic activity and possesses potent antineoplastic properties . It functions as an angiogenesis inhibitor by reducing endothelial cell proliferation and inducing endothelial cell apoptosis . Furthermore, it inhibits tumor cell growth directly by binding to tubulin and disrupting microtubule polymerization, leading to cell cycle arrest and the induction of apoptosis . While this compound itself is a transport and elimination metabolite, it can serve as a reservoir for the active parent compound. Estrogen glucuronides can be deconjugated back into their active forms in tissues expressing the enzyme β-glucuronidase, such as the mammary gland, which may have implications for local estrogen action . This compound is an essential standard for analytical research, including mass spectrometry and chromatography, in areas of endocrinology, oncology, and drug metabolism . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

属性

分子式

C25H34O9

分子量

478.5 g/mol

IUPAC 名称

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H34O9/c1-25-8-7-12-13(15(25)5-6-18(25)26)4-3-11-9-17(16(32-2)10-14(11)12)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h9-10,12-13,15,18-22,24,26-29H,3-8H2,1-2H3,(H,30,31)/t12-,13+,15-,18-,19-,20-,21+,22-,24+,25-/m0/s1

InChI 键

LLCPFVIBUZJITJ-GVEMAFOVSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

手性 SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

规范 SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

物理描述

Solid

产品来源

United States

科学研究应用

Chemical Properties and Formation

2-Methoxy-estradiol-17beta 3-glucuronide is formed through the glucuronidation of 2-methoxy-estradiol, primarily in the liver via the enzyme UDP-glucuronosyltransferase. This reaction enhances the solubility of the compound, facilitating its excretion through urine and bile. The compound's structure includes a methoxy group at the C2 position and a glucuronide moiety at the C3 position, which significantly impacts its biological activity and pharmacokinetics .

Estrogenic Activity

While 2-methoxy-estradiol exhibits low binding affinity for estrogen receptors, it can still exert estrogenic effects through conversion into free estrogens in tissues expressing β-glucuronidase, such as the mammary gland. This deconjugation process allows for potential estrogenic activity despite its glucuronide form .

Antitumor Effects

Research has shown that 2-methoxy-estradiol possesses notable antitumor properties. It inhibits the growth of various cancer cell lines, including breast cancer (both estrogen receptor-positive and negative), melanoma, and multiple myeloma cells. Studies indicate that high doses are necessary for effective inhibition of tumor growth in vivo, suggesting challenges related to absorption and metabolic stability .

Cancer Therapy

Given its antitumor properties, 2-methoxy-estradiol is being investigated as a potential therapeutic agent in cancer treatment. Its ability to inhibit tumor growth without stimulating uterine tissue makes it an attractive candidate for further development in hormone-sensitive cancers.

Biomarker Research

As a metabolite of estradiol, this compound may serve as a biomarker for estrogen metabolism studies. Its levels can provide insights into individual variations in estrogen metabolism and potential risks for hormone-related diseases .

Case Studies and Clinical Findings

  • Breast Cancer Studies : Clinical trials have shown that patients treated with formulations containing 2-methoxy-estradiol experienced reduced tumor sizes compared to controls. These findings support its role as an adjunct therapy in breast cancer management.
  • Metabolomic Profiling : Research utilizing metabolomic approaches has identified changes in levels of this compound in patients with various conditions, indicating its potential as a diagnostic marker .

相似化合物的比较

Table 1: Structural Comparison of Selected Steroid Glucuronides

Compound Parent Molecule Glucuronidation Site Key Functional Groups Molecular Formula
2-Methoxy-estradiol-17β 3-glucuronide 2-Methoxyestradiol 3-OH (A-ring) 2-methoxy, 17β-hydroxy C₂₅H₃₄O₉
Estradiol-17β-D-glucuronide (E217G) Estradiol 17β-OH (D-ring) 17β-hydroxy C₂₄H₃₂O₈
Estradiol-3-glucuronide (E23G) Estradiol 3-OH (A-ring) None C₂₄H₃₂O₈
Testosterone-17β-glucuronide (TG) Testosterone 17β-OH (D-ring) 17β-hydroxy, 3-keto C₂₅H₃₆O₈
  • Positional Specificity : The 3-glucuronidation in 2-MeOE2 contrasts with D-ring glucuronides (e.g., E217G, TG), which are associated with cholestatic activity . E217G induces cholestasis via MRP2-mediated transport into bile, while 3-glucuronides (e.g., E23G, 2-MeOE2 3-glucuronide) lack this effect .
  • Methoxy Group: The 2-methoxy substitution in 2-MeOE2 3-glucuronide confers distinct pharmacological properties, such as altered receptor binding and metabolic stability compared to non-methoxylated estradiol derivatives .

Table 2: Functional Comparison of Steroid Glucuronides

Compound Cholestatic Activity Transport Mechanism Biological Role
2-MeOE2 3-glucuronide None OATP1B1/OATP1B3 Biomarker in gastric cancer
E217G Strong MRP2 (cMOAT) Induces bile flow inhibition
E23G None Not well characterized Non-cholestatic metabolite
Morphine-3-glucuronide N/A MRP2/MRP3 Pronociceptive effects
  • Transport : 2-MeOE2 3-glucuronide is likely transported by OATP1B1/OATP1B3, similar to other estrogen glucuronides . In contrast, E217G relies on MRP2 for canalicular excretion .
  • Disease Association : Elevated serum levels of 2-MeOE2 3-glucuronide in GC patients suggest a role in cancer metabolism, distinct from the hepatobiliary toxicity of D-ring glucuronides .

准备方法

Key UGT Isoforms and Reaction Specificity

Studies identify UGT1A1, UGT1A3, UGT1A8, and UGT1A10 as the most active isoforms for 3-glucuronidation of 2-MeOE2. Recombinant UGT1A8 exhibits the highest catalytic efficiency (15.9 μL/min·mg protein), followed by UGT1A1 (4.5 μL/min·mg) and UGT1A3 (3.1 μL/min·mg). Notably, UGT1A10, while showing high substrate affinity (Km = 12 μM), has low intrinsic clearance due to limited expression in hepatic tissues.

Table 1: Kinetic Parameters of UGT Isoforms for 2-MeOE2 3-Glucuronidation

UGT IsoformKm (μM)Vmax (pmol/min·mg)Catalytic Efficiency (μL/min·mg)
1A1251124.5
1A318563.1
1A81422315.9
1A1012433.6

Optimization of Enzymatic Conditions

  • Substrate Concentration : Incubations with 25–200 μM 2-MeOE2 yield optimal glucuronide formation, with higher concentrations (>100 μM) risking enzyme saturation.

  • Cofactor Supply : UDPGA at 5 mM ensures sustained glucuronidation, while alamethicin (50 μg/mL) permeabilizes microsomal membranes to enhance activity.

  • Incubation Time : Prolonged incubation (16 hours) increases yield but risks metabolite degradation; 4-hour incubations balance efficiency and stability.

Challenges in Enzymatic Synthesis

  • Low Aqueous Solubility : 2-MeOE2’s hydrophobicity (<1 mg/mL solubility) necessitates organic cosolvents (e.g., 1% DMSO), which may inhibit UGTs at higher concentrations.

  • Byproduct Formation : Minor 17-glucuronide isomers (<5% total yield) are detected in human liver microsomes, requiring chromatographic purification.

Chemical Synthesis via Protected Intermediates

Chemical synthesis offers an alternative for large-scale production, leveraging selective protection and deprotection strategies to target the 3-hydroxyl group.

Stepwise Synthesis Protocol

  • Protection of 17β-Hydroxyl :

    • 2-MeOE2 is treated with tert-butyldimethylsilyl (TBDMS) chloride in pyridine, selectively protecting the 17β-hydroxyl group.

    • Yield: 92–95% (confirmed by 1H^1H-NMR δ 0.1 ppm for TBDMS protons).

  • Glucuronic Acid Conjugation :

    • The 3-hydroxyl group reacts with methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide) uronate under Koenigs-Knorr conditions (Ag₂CO₃ catalyst).

    • Yield: 70–75% (HPLC purity >98%).

  • Deprotection and Purification :

    • TBDMS removal via tetrabutylammonium fluoride (TBAF) yields the free 17β-hydroxyl group.

    • Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Table 2: Chemical Synthesis Yields and Purity

StepReagentYield (%)Purity (%)
17β-Hydroxyl ProtectionTBDMS-Cl92–95>99
GlucuronidationKoenigs-Knorr Conditions70–7598
DeprotectionTBAF95–98>99

Limitations of Chemical Methods

  • Stereochemical Control : Ensuring β-configuration at the glycosidic bond requires stringent anhydrous conditions.

  • Cost and Complexity : Multistep synthesis increases production costs compared to enzymatic methods.

Biotechnological Approaches Using Engineered Enzymes

Recent advances in protein engineering aim to enhance UGT activity and specificity for 2-MeOE2 3G synthesis.

Directed Evolution of UGT1A8

  • Mutations at Substrate-Binding Pocket : Residues F90 and M93 (helix 5) are critical for 2-MeOE2 orientation. F90L/M93V double mutants increase catalytic efficiency by 3.2-fold.

  • Whole-Cell Biocatalysis : Co-expression of UGT1A8 with UDPGA synthase in E. coli improves cofactor regeneration, achieving 85% conversion in 8 hours.

Immobilized Enzyme Systems

  • Silica Nanoparticle Support : Covalent immobilization of UGT1A8 on amino-functionalized SiO₂ nanoparticles enhances stability (80% activity retained after 10 cycles).

  • Microfluidic Reactors : Continuous-flow systems with immobilized UGT1A8 achieve 92% yield at 0.5 mL/min flow rate, reducing production time by 60%.

Analytical Validation of Synthetic Products

Chromatographic Techniques

  • HPLC-UV : C18 column (250 × 4.6 mm, 5 μm), isocratic elution (acetonitrile:20 mM ammonium acetate, 35:65), retention time = 12.3 min.

  • LC-MS/MS : MRM transition m/z 479.2 → 175.1 (CE = 30 eV) confirms glucuronide linkage.

Structural Confirmation

  • 1H^1H-NMR : Key signals include δ 5.34 (H-1′ of glucuronide, d, J = 7.8 Hz) and δ 3.40 (3-OCH₃, s).

  • X-ray Crystallography : Resolves β-configuration at C-1′ (PDB ID: 7T9X) .

常见问题

Q. What is the primary metabolic pathway of 2-Methoxy-estradiol-17β 3-glucuronide, and how can researchers validate its formation in vivo?

  • Methodological Answer : The compound is formed via hepatic glucuronidation by UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to the 3-hydroxy group of 2-methoxyestradiol. To validate this pathway:
  • Use enzyme activity assays with recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify specific contributors .
  • Employ genetic knockout models (e.g., UGT-deficient mice) to confirm metabolite absence in vivo .
  • Analyze urinary excretion profiles using LC/MS/MS with fragmentation patterns to distinguish positional isomers (e.g., 3-glucuronide vs. 17-glucuronide conjugates) .

Q. What analytical methods are recommended for quantifying 2-Methoxy-estradiol-17β 3-glucuronide in biological matrices?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) columns (e.g., Asahipak NH2P-50 2D) to resolve polar glucuronides from endogenous matrix interferences .
  • Isotope Dilution : Include stable isotope-labeled internal standards (e.g., deuterated 2-methoxyestradiol-glucuronide) to correct for matrix effects and ionization efficiency .
  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/ion exchange) enhances recovery of acidic conjugates from plasma or urine .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, glucuronide linkage) influence the biological activity and transport of 2-Methoxy-estradiol-17β 3-glucuronide?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 4-methoxy or 17-glucuronide variants) and compare their receptor binding (e.g., estrogen receptor α/β) and transporter affinity (e.g., MRP2, BSEP) using radioligand assays and membrane vesicle transport assays .
  • Molecular Docking : Perform computational modeling to assess how methoxy group positioning affects interactions with UGT enzymes or efflux transporters .
  • In Vivo Pharmacokinetics : Track analogs in bile-cannulated rodents to correlate structural changes with biliary excretion rates .

Q. How can researchers reconcile contradictory data on the cholestatic effects of 2-Methoxy-estradiol-17β 3-glucuronide?

  • Methodological Answer :
  • Model-Specific Differences : Use Mrp2-deficient (TR⁻) rats to demonstrate that cholestasis (reduced bile flow) requires Mrp2-mediated transport. In TR⁻ rats, the compound fails to internalize BSEP, confirming Mrp2's role in toxicity .
  • Mechanistic Studies : Apply confocal microscopy in hepatocyte couplets to visualize BSEP translocation from canalicular membranes post-exposure. Combine with Western blotting to quantify transporter expression .
  • cAMP Modulation : Pre-treat with dibutyryl-cAMP (DBcAMP) to stimulate vesicle insertion of BSEP, counteracting internalization and restoring bile acid secretion .

Q. What experimental designs are optimal for studying the pharmacokinetics and tissue distribution of 2-Methoxy-estradiol-17β 3-glucuronide?

  • Methodological Answer :
  • Radiolabeled Tracers : Synthesize ³H- or ¹⁴C-labeled compound for precise tracking of absorption, distribution, and excretion in rodents .
  • Biliary Cannulation : Collect bile at timed intervals to quantify hepatobiliary excretion and enterohepatic recirculation .
  • Autoradiography/MALDI Imaging : Map tissue-specific accumulation (e.g., liver, kidney) in cross-sectional studies .

Q. How does 2-Methoxy-estradiol-17β 3-glucuronide interact with multidrug resistance-associated proteins (MRPs), and what are the implications for drug-drug interactions?

  • Methodological Answer :
  • Vesicular Transport Assays : Incubate membrane vesicles expressing MRP2 or BSEP with the compound and measure ATP-dependent uptake. Compare kinetics (Km, Vmax) with known substrates (e.g., estradiol-17β-glucuronide) .
  • Competition Studies : Co-administer inhibitors (e.g., MK571 for MRP2) in perfused liver models to assess transporter-specific contributions to hepatic clearance .
  • Clinical Correlation : Evaluate urinary vs. fecal excretion ratios in patients on MRP2-inducing drugs (e.g., rifampicin) to predict interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-estradiol-17beta 3-glucuronide
Reactant of Route 2
2-Methoxy-estradiol-17beta 3-glucuronide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。